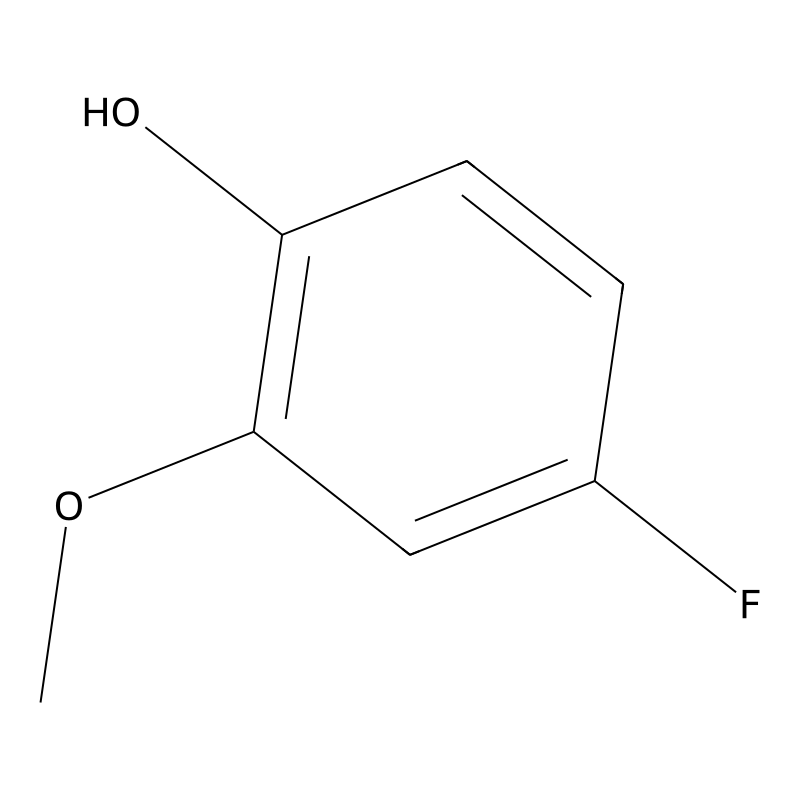4-Fluoro-2-methoxyphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Masked o-Benzoquinones
One of the primary research applications of 4-fluoro-2-methoxyphenol involves its use as a precursor in the synthesis of 4-halo-masked o-benzoquinones (MOBs) []. These masked o-benzoquinones are valuable intermediates in organic synthesis due to their ability to undergo selective deprotection and further functionalization []. Studies have shown that 4-fluoro-2-methoxyphenol can be efficiently converted into various MOBs through a series of chemical reactions [, ].
Synthesis of Fluorinated Masked o-Benzoquinones
Furthermore, 4-fluoro-2-methoxyphenol can be used to generate fluorinated masked o-benzoquinones, which possess unique properties compared to their non-fluorinated counterparts []. The presence of the fluorine atom can alter the electronic and physical properties of the molecule, potentially leading to improved reactivity and selectivity in various chemical reactions []. Research is ongoing to explore the specific applications of these fluorinated MOBs in organic synthesis.
4-Fluoro-2-methoxyphenol, with the chemical formula C₇H₇FO₂ and CAS number 450-93-1, is an aromatic compound characterized by the presence of a fluorine atom and a methoxy group on a phenolic ring. It appears as a clear colorless to light yellow liquid and has a molecular weight of 142.13 g/mol. This compound is notable for its high solubility in various solvents and its potential applications in medicinal chemistry due to its biological activity .
- Electrophilic Substitution: The electron-donating methoxy group enhances the reactivity of the aromatic ring, allowing for electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.
- Oxidation: This compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
- Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, making it useful for further chemical modifications.
These reactions are significant for synthesizing derivatives that may have enhanced or altered biological properties .
4-Fluoro-2-methoxyphenol exhibits notable biological activities, particularly as an analog of apocynin. Research indicates that it enhances inhibitory effects on leukocyte oxidant production and phagocytosis, making it a candidate for anti-inflammatory applications. It has been shown to modulate reactive oxygen species production, suggesting potential use in treating conditions associated with oxidative stress .
Several methods have been developed for synthesizing 4-fluoro-2-methoxyphenol:
- Direct Fluorination: This method involves the introduction of fluorine onto the aromatic ring using fluorinating agents under controlled conditions.
- Methoxylation: The methoxy group can be introduced via methylation of phenolic compounds using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Lewis Acid-Catalyzed Reactions: Recent studies have explored Lewis acid-mediated methods for selectively introducing functional groups onto aromatic rings, which can be applied to synthesize 4-fluoro-2-methoxyphenol efficiently .
4-Fluoro-2-methoxyphenol has several applications:
- Pharmaceuticals: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic uses in inflammatory diseases.
- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
- Analytical Chemistry: Used as a standard in various chromatographic techniques due to its well-defined properties .
Studies on the interactions of 4-fluoro-2-methoxyphenol with biomolecules have indicated its ability to modulate enzyme activity, particularly regarding oxidative stress pathways. Its role as an inhibitor of NADPH oxidase has been highlighted, showing promise in reducing oxidative damage in various cellular contexts .
Several compounds share structural similarities with 4-fluoro-2-methoxyphenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methoxyphenol | 91-51-8 | 0.88 | Lacks fluorine; more hydrophilic |
| Apocynin | 26738-16-1 | 0.87 | Known antioxidant; lacks fluorine |
| Guaiacol | 90-05-1 | 0.86 | Used as an expectorant; simpler structure |
| 4-Chloro-2-methoxyphenol | 450-93-1 | 0.83 | Chlorine instead of fluorine |
4-Fluoro-2-methoxyphenol's unique combination of a methoxy group and a fluorine atom distinguishes it from these similar compounds, potentially enhancing its biological activity and solubility characteristics compared to others without fluorine .
XLogP3
GHS Hazard Statements
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








